Cas no 877-37-2 (2-Bromo-1-(4-chlorophenyl)propan-1-one)

2-Bromo-1-(4-chlorophenyl)propan-1-one structure
877-37-2 structure
Nombre del producto:2-Bromo-1-(4-chlorophenyl)propan-1-one
Número CAS:877-37-2
MF:C9H8BrClO
Megavatios:247.516221046448
MDL:MFCD00018687
CID:707307
PubChem ID:3788219

2-Bromo-1-(4-chlorophenyl)propan-1-one Propiedades químicas y físicas

Nombre e identificación

    • 1-Propanone,2-bromo-1-(4-chlorophenyl)-
    • 2-BROMO-1-(4-CHLORO-PHENYL)-PROPAN-1-ONE
    • 2-bromo-1-(4-chlorophenyl)propan-1-one
    • 2-BROMO-4’-CHLOROPROPIOPHENONE
    • (2R)-2-bromo-1-(4-chlorophenyl)propan-1-one
    • 2-bromo-1-(4-chlorophenyl)-1-propanone
    • 2-bromo-4'-chloropropiophenone
    • 2-Bromo-1-(4-chlorophenyl)-1-propanone (ACI)
    • Propiophenone, 2-bromo-4′-chloro- (7CI, 8CI)
    • 2-Bromo-4′-chloropropiophenone
    • α-Bromo-4′-chloropropiophenone
    • α-Bromo-p-chloropropiophenone
    • 2-Bromo-1-(4-chlorophenyl)-propan-1-one
    • EN300-04458
    • DTXSID50396420
    • SAKMPXRILWVZEG-UHFFFAOYSA-N
    • SCHEMBL634548
    • W12152
    • CS-0038379
    • (4-chlorophenyl)-(1-bromoethyl)-ketone
    • AKOS016050184
    • 2-bromo-4-chloropropiophenone
    • 4'-chloro-2-bromopropiophenone
    • A842356
    • STK208501
    • 877-37-2
    • SY066474
    • MFCD00018687
    • AKOS000118638
    • BS-13570
    • 2-Bromo-1-(4-chlorophenyl)propan-1-one
    • MDL: MFCD00018687
    • Renchi: 1S/C9H8BrClO/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6H,1H3
    • Clave inchi: SAKMPXRILWVZEG-UHFFFAOYSA-N
    • Sonrisas: O=C(C(C)Br)C1C=CC(Cl)=CC=1

Atributos calculados

  • Calidad precisa: 245.94500
  • Masa isotópica única: 245.945
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 2
  • Complejidad: 164
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 1
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 17.1A^2
  • Xlogp3: 3.4

Propiedades experimentales

  • Denso: 1.518
  • Punto de ebullición: 296.7°C at 760 mmHg
  • Punto de inflamación: 133.2°C
  • índice de refracción: 1.57
  • PSA: 17.07000
  • Logp: 3.30610

2-Bromo-1-(4-chlorophenyl)propan-1-one Información de Seguridad

2-Bromo-1-(4-chlorophenyl)propan-1-one Datos Aduaneros

  • Código HS:2914700090
  • Datos Aduaneros:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

2-Bromo-1-(4-chlorophenyl)propan-1-one PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1109019-5g
2-Bromo-1-(4-chlorophenyl)propan-1-one
877-37-2 98%
5g
¥3136.00 2024-04-27
Apollo Scientific
OR965110-5g
2-Bromo-1-(4-chlorophenyl)propan-1-one
877-37-2 98%
5g
£394.00 2023-09-02
Alichem
A015030874-250mg
2-Bromo-4'-chloropropiophenone
877-37-2 97%
250mg
$499.20 2023-08-31
Alichem
A015030874-1g
2-Bromo-4'-chloropropiophenone
877-37-2 97%
1g
$1504.90 2023-08-31
Chemenu
CM344404-1g
2-Bromo-1-(4-chlorophenyl)propan-1-one
877-37-2 95%+
1g
$136 2022-05-27
eNovation Chemicals LLC
D767463-10g
1-Propanone,2-bromo-1-(4-chlorophenyl)-
877-37-2 95%
10g
$860 2023-09-04
abcr
AB314467-1 g
2-Bromo-1-(4-chlorophenyl)propan-1-one, 95%; .
877-37-2 95%
1 g
€109.00 2023-07-19
abcr
AB314467-10 g
2-Bromo-1-(4-chlorophenyl)propan-1-one, 95%; .
877-37-2 95%
10 g
€499.00 2023-07-19
TRC
B684293-1000mg
2-Bromo-1-(4-chlorophenyl)propan-1-one
877-37-2
1g
$ 178.00 2023-04-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1109019-1g
2-Bromo-1-(4-chlorophenyl)propan-1-one
877-37-2 98%
1g
¥855.00 2024-04-27

2-Bromo-1-(4-chlorophenyl)propan-1-one Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Solvents: Diethyl ether ;  30 min, -20 °C
2.1 Reagents: Hydrogen bromide
Referencia
The use of higher diazohydrocarbons in the Arndt-Eistert synthesis
Wilds, A. L.; et al, Journal of Organic Chemistry, 1948, 13, 763-79

Métodos de producción 2

Condiciones de reacción
1.1 0 °C; 1 - 2 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ;  10 min, rt
Referencia
NBS-mediated synthesis of β-keto sulfones from benzyl alcohols and sodium arenesulfinates
Muneeswara, Madithedu; et al, Tetrahedron, 2019, 75(25), 3479-3484

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Aluminum chloride Solvents: 1,2-Dichloroethane ;  0 °C; 30 min, 0 °C
1.2 0 °C; 4 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  cooled
Referencia
X-Ray powder diffraction - A non-destructive and versatile approach for the identification of new psychoactive substances
Jurasek, Bronislav; et al, Talanta, 2019, 195, 414-418

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Bromine ;  0 °C; 20 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
N-Aminoimidazole Derivatives Inhibiting Retroviral Replication via a Yet Unidentified Mode of Action
Lagoja, Irene M.; et al, Journal of Medicinal Chemistry, 2003, 46(8), 1546-1553

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Magnesium ,  Iodine Solvents: Tetrahydrofuran ;  rt; 30 min, rt
2.1 0 °C; 1 - 2 h, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ;  10 min, rt
Referencia
NBS-mediated synthesis of β-keto sulfones from benzyl alcohols and sodium arenesulfinates
Muneeswara, Madithedu; et al, Tetrahedron, 2019, 75(25), 3479-3484

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ;  10 min, rt
Referencia
NBS-mediated synthesis of β-keto sulfones from benzyl alcohols and sodium arenesulfinates
Muneeswara, Madithedu; et al, Tetrahedron, 2019, 75(25), 3479-3484

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Diethyl ether ,  1-Propanol ;  5 min, 50 °C
2.1 Solvents: Diethyl ether ;  30 min, -20 °C
3.1 Reagents: Hydrogen bromide
Referencia
The use of higher diazohydrocarbons in the Arndt-Eistert synthesis
Wilds, A. L.; et al, Journal of Organic Chemistry, 1948, 13, 763-79

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Hydrogen bromide
Referencia
The use of higher diazohydrocarbons in the Arndt-Eistert synthesis
Wilds, A. L.; et al, Journal of Organic Chemistry, 1948, 13, 763-79

2-Bromo-1-(4-chlorophenyl)propan-1-one Raw materials

2-Bromo-1-(4-chlorophenyl)propan-1-one Preparation Products

Artículos recomendados

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:877-37-2)2-Bromo-1-(4-chlorophenyl)propan-1-one
A842356
Pureza:99%/99%
Cantidad:1g/5g
Precio ($):270.0/1123.0
atkchemica
(CAS:877-37-2)2-Bromo-1-(4-chlorophenyl)propan-1-one
CL15015
Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe